N4-Benzoylcytosine
Overview
Description
Synthesis Analysis
N4-Benzoylcytosine and its derivatives can be synthesized through various chemical processes. For instance, N4-Benzoylcytosine derivatives have been synthesized by acylation of cytosine, followed by condensation with acylated sugars or nucleosides in the presence of stannic chloride as a catalyst (Sugiura et al., 1988). Another method involves the glycosylation of silyl derivatives of N4-Benzoylcytosine with acetylated glycals, also using SnCl4 as the condensing agent (Khripach et al., 1982).
Molecular Structure Analysis
The molecular structure of N4-Benzoylcytosine derivatives has been characterized using various spectroscopic techniques. For example, the structure of 2-benzoylpyridine N(4)-cyclohexylthiosemicarbazone, a related compound, was determined through IR analysis and NMR assignments (Joseph et al., 2004).
Chemical Reactions and Properties
N4-Benzoylcytosine undergoes a variety of chemical reactions. It has been used as a precursor in the synthesis of oligoribonucleotides and in studies exploring the properties of nucleoside derivatives. For example, it can undergo transribosylation reactions to form cytidine derivatives, highlighting its versatility in nucleoside synthesis (Green et al., 1970).
Physical Properties Analysis
The physical properties of N4-Benzoylcytosine derivatives, such as solubility and crystalline structure, play a crucial role in their applications. While specific studies on the physical properties of N4-Benzoylcytosine were not identified in this search, the crystalline structures and physical characteristics of related compounds have been reported, providing insight into their behavior and applications in various chemical contexts.
Chemical Properties Analysis
The chemical properties of N4-Benzoylcytosine, including its reactivity, stability, and interactions with other compounds, are essential for its application in medicinal chemistry and drug design. For instance, the prodrug potential of N4-Benzoyl-2',3'-dideoxy-2',3'-didehydrocytidine showcases the importance of understanding the chemical properties of N4-Benzoylcytosine derivatives (Kawaguchi et al., 1989).
Scientific Research Applications
Synthesis of Pentopyranic Acid Derivatives :
- N4-Benzoylcytosine was used in synthesizing derivatives like 1-(methyl 2,3,4-tri-O-acetyl-β-D-glucopyranosiduronate) with a 70% yield.
- The process involved glycosylation of N4-benzoylcytosine's trimethylsilyl derivative with methyl 1,2,3,4-tetra-O-acetyl-β-D-glucopyranuronate, using SnCl4 as a condensing agent (Kulinkovich & Timoshchuk, 1983).
Oligoribonucleotide Synthesis :
- N4-Benzoylcytosine was converted into 3′-acetates, a key step in the synthesis of oligoribonucleotides.
- This process is important for understanding and synthesizing RNA structures (Green et al., 1970).
Prodrug of DDCN (Reverse Transcriptase Inhibitor) :
- N4-Benzoyl-2',3'-dideoxy-2',3'-didehydrocytidine, a prodrug of DDCN (an anti-AIDS agent), was synthesized.
- This prodrug can regenerate DDCN under specific conditions and is significant for its potential in AIDS treatment (Kawaguchi et al., 1989).
Glycosylation with Acetylated Glycals :
- The glycosylation of N4-Benzoylcytosine was studied, leading to the formation of N1-nucleosides.
- This research is crucial for understanding nucleoside synthesis and modification (Khripach et al., 1982).
Synthesis of Novel PNA Analogues :
- N4-Benzoylcytosin-1-yl derivative was used for synthesizing peptide nucleic acids (PNAs).
- PNAs are an important tool in molecular biology and medical research for their binding specificity to DNA and RNA (Laan et al., 1996).
Antitumor Applications :
- N4-Benzoyl-1-beta-D-arabinofuranosylcytosine has shown potential as an antitumor agent.
- Its efficacy in cancer treatment is highlighted, especially in relation to its forms and administration methods (Aoshima et al., 1977).
Inhibition of Respiratory Kinases :
- N4-Benzyladenine, related to N4-Benzoylcytosine, was studied for its inhibitory effects on respiratory kinases.
- This research is relevant for understanding cellular respiration and potentially extending the postharvest life of vegetables (Tuli et al., 1964).
Safety And Hazards
N4-Benzoylcytosine is harmful if swallowed or inhaled, and it causes skin and eye irritation . It may also cause respiratory irritation . It is advised to avoid breathing mist, gas, or vapours, and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
properties
IUPAC Name |
N-(2-oxo-1H-pyrimidin-6-yl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O2/c15-10(8-4-2-1-3-5-8)13-9-6-7-12-11(16)14-9/h1-7H,(H2,12,13,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBDUZBHKKUFFRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00309282 | |
Record name | N4-Benzoylcytosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00309282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N4-Benzoylcytosine | |
CAS RN |
26661-13-2 | |
Record name | N4-Benzoylcytosine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26661-13-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 211617 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026661132 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 26661-13-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211617 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N4-Benzoylcytosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00309282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(2-oxo-1,2-dihydropyrimidin-4-yl)benzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.157.138 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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